
4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the trifluoromethoxy group could potentially be introduced via a nucleophilic substitution reaction . The piperidine ring could be formed via a variety of methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The trifluoromethoxy group would likely introduce a significant amount of electron-withdrawing character, which could affect the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the trifluoromethoxy group could potentially be displaced in a nucleophilic substitution reaction . The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the trifluoromethoxy group could potentially make the compound more volatile .科学的研究の応用
Chemical Synthesis and Reactivity
Triflamides and Triflates Formation : Research demonstrates the reactions of secondary cyclic amines with trifluoromethanesulfonic anhydride, highlighting the formation of corresponding triflamides and triflates. This process is significant for understanding the chemical behavior of compounds similar to "4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione" in synthetic chemistry applications (Shainyan, Tolstikov, & Zhinkin, 2003).
Ene-type Reactions : Studies on ene-type reactions involving the transfer of acyl groups have also highlighted the chemical reactivity of compounds with similar structures, showcasing their potential in synthetic organic chemistry (Bottomley, Boyd, & Monteil, 1980).
Antimicrobial Applications
- Modulation of Antibiotic Activity : A study on the compound 4-(Phenylsulfonyl) morpholine, closely related to the structure , explored its antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. This research suggests potential applications in combating antibiotic resistance (Oliveira et al., 2015).
Molecular Interaction Studies
- Sterodynamics and Perlin Effect : The stereodynamic behavior and intramolecular interactions of compounds similar to the queried chemical, including "1-(trifluoromethylsulfonyl)piperidine" and "4-(trifluoromethylsulfonyl)morpholine," have been investigated. These studies provide insights into the preferred conformations due to intramolecular forces, which are crucial for the design of molecules with desired properties (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).
Ionic Liquid Crystals
- Design and Behavior : Research on piperidinium, piperazinium, and morpholinium cations for the design of ionic liquid crystals showcases the diverse mesomorphic behavior of compounds with structures related to the query. These findings have implications for materials science, particularly in the development of new liquid crystal materials (Lava, Binnemans, & Cardinaels, 2009).
将来の方向性
作用機序
Target of Action
Similar compounds have been used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the suzuki–miyaura coupling, the reaction involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling, which is a key biochemical pathway in organic synthesis . This pathway involves the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
For instance, the compound’s boronic ester moiety is usually bench stable, easy to purify, and often even commercially available .
Result of Action
The compound’s involvement in the suzuki–miyaura coupling suggests that it plays a crucial role in the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the stability of the compound’s boronic ester moiety can be affected by air and moisture . Furthermore, the compound’s reactivity can be influenced by the presence of other chemical reagents, the temperature, and the pH of the environment .
特性
IUPAC Name |
4-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O6S/c17-16(18,19)27-12-3-1-2-4-13(12)28(24,25)20-7-5-11(6-8-20)21-14(22)9-26-10-15(21)23/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIDKABQPXFQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2740365.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2740367.png)
![2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2740372.png)
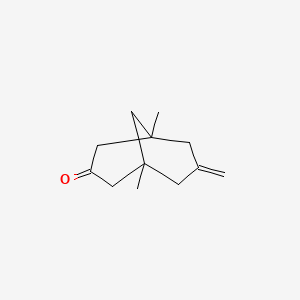
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2740376.png)
![2-(4-Methylphenyl)-8-[(4-methylphenyl)sulfonyl]-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740378.png)
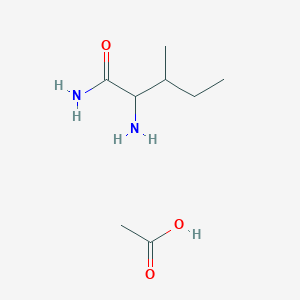
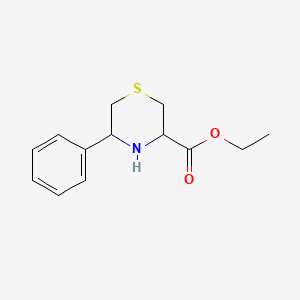
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2740381.png)
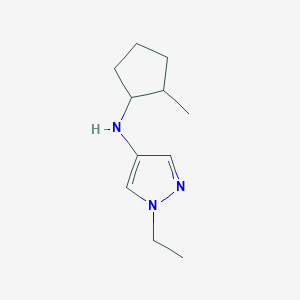
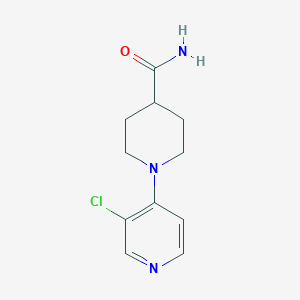
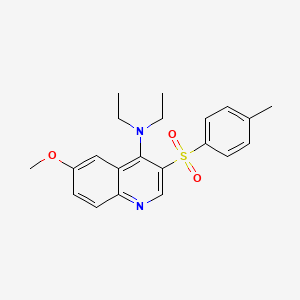
![3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2740386.png)